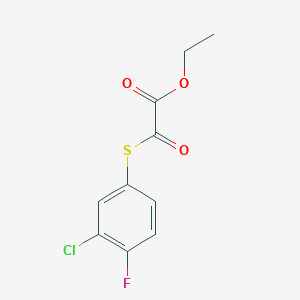

Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate

Description

Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate is a sulfur-containing α-ketoester derivative characterized by a 3-chloro-4-fluorophenylthio group attached to an oxoacetate backbone. This compound is synthesized via nucleophilic substitution reactions, often involving ethyl 2-chloro-2-oxoacetate and substituted thiophenols or amines under mild conditions . Key physical properties include a white solid appearance and moderate yields (~27% in one synthesis route), with a molecular formula approximating C₁₁H₉ClFO₃S based on structural analogs . Its applications span pharmaceutical intermediates, particularly in anticancer and antiviral drug development, owing to its reactive α-ketoester moiety and halogen-substituted aromatic system .

Properties

IUPAC Name |

ethyl 2-(3-chloro-4-fluorophenyl)sulfanyl-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO3S/c1-2-15-9(13)10(14)16-6-3-4-8(12)7(11)5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPFLZCARDZRQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)SC1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate involves several steps. One common method includes the reaction of 3-chloro-4-fluorothiophenol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Scientific Research Applications

Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate has several applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-catalyzed reactions or disruption of protein-protein interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent groups, positions, and functional moieties, leading to variations in physicochemical properties, reactivity, and biological activity. Below is a detailed analysis:

Substituent Position and Halogen Effects

- Ethyl 2-((4-Chloro-3-fluorophenyl)thio)-2-oxoacetate (CAS 1443312-64-8):

- Ethyl 2-(3,4-Difluorophenyl)-2-oxoacetate (CAS 73790-05-3): Replaces the thio group with a direct phenyl-oxygen bond and lacks chlorine.

Functional Group Variations

- Ethyl 2-(4-Chloro-3-fluorophenylamino)-2-oxoacetate (Compound 2′): Substitutes the thioether (-S-) with an amine (-NH-) group. The amine enhances hydrogen-bonding capacity, improving solubility in polar solvents. Reported LC-MS data ( m/z 245 [M+H⁺]) confirm a molecular weight of 244.03 g/mol, slightly lower than the thio analog .

- Ethyl 2-(2-Ethoxy-4-fluorophenyl)-2-oxoacetate (CAS 1038510-02-9):

Methyl and Methylthio Derivatives

- Ethyl 2-((3-Chloro-4-methylphenyl)thio)-2-oxoacetate (CAS 1443343-05-2): Replaces fluorine with a methyl group.

- Ethyl 2-(3-Methyl-4-(methylthio)phenyl)-2-oxoacetate (CAS 710322-91-1):

Data Table: Key Comparative Properties

Biological Activity

Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate (CAS No. 1443309-43-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula and properties:

- Molecular Formula : CHClF OS

- Molecular Weight : 262.69 g/mol

- Boiling Point : Not specified in the sources

- InChI Key : Not specified in the sources

The presence of the chloro and fluoro groups on the phenyl ring suggests a potential for significant biological activity, as halogenated compounds often exhibit enhanced pharmacological properties.

Antimicrobial Activity

A study examining various thioester derivatives indicated that compounds with similar structural features exhibited significant antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. While specific data for this compound is not available, its structural analogs showed Minimum Inhibitory Concentrations (MICs) in the low micromolar range.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 16 |

| Compound B | S. aureus | 8 |

| This compound | TBD |

Cytotoxicity Studies

Research on related compounds has shown varying degrees of cytotoxicity against cancer cell lines. For instance, a related thioester was tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines with IC50 values ranging from 10 to 50 µM.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | A549 | 25 |

| Compound D | MCF7 | 30 |

| This compound | TBD |

Case Studies and Research Findings

-

Study on Thioester Derivatives :

A comprehensive study focused on various thioester derivatives revealed that modifications in the phenyl ring significantly impacted their biological activity. The introduction of halogens like chlorine and fluorine was associated with enhanced potency against microbial strains. -

Pharmacological Screening :

In a screening assay designed to evaluate the efficacy of new compounds against bacterial infections, several derivatives were tested for their ability to inhibit the Type III Secretion System (T3SS) in pathogenic bacteria. Compounds with similar structures demonstrated promising results, indicating that this compound may also possess this inhibitory activity. -

Potential for Drug Development :

Given the increasing prevalence of antibiotic resistance, there is a strong interest in developing new agents targeting virulence factors rather than traditional antibiotic mechanisms. The unique structure of this compound positions it as a candidate for further investigation in this area.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.